molecular formula C16H16O5 B6405624 4-(2,5-Dimethoxyphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261948-88-2

4-(2,5-Dimethoxyphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6405624
CAS RN: 1261948-88-2
M. Wt: 288.29 g/mol
InChI Key: TZBUQFJTOVDGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-Dimethoxyphenyl)-2-methoxybenzoic acid, also known as DMPMB, is an organic compound with a molecular formula of C13H14O5. It is a derivative of the naturally occurring benzoic acid and is a white, crystalline powder with a melting point of 163-164°C. It is soluble in ethanol and slightly soluble in water. DMPMB has been used in a variety of scientific research applications, including as a substrate for enzymes and as a biomarker for various physiological processes.

Mechanism of Action

4-(2,5-Dimethoxyphenyl)-2-methoxybenzoic acid, 95% acts as a substrate for enzymes, such as tyrosinase. When it is used as a substrate for tyrosinase, it is oxidized by the enzyme to 4-hydroxy-2,5-dimethoxybenzoic acid. This oxidation reaction is essential for the synthesis of a variety of compounds, including drugs and other compounds.
Biochemical and Physiological Effects
4-(2,5-Dimethoxyphenyl)-2-methoxybenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to be an inhibitor of the enzyme tyrosinase, which is involved in the synthesis of melanin. Additionally, it has been found to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli. It has also been found to have anti-inflammatory properties, as well as to reduce the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The use of 4-(2,5-Dimethoxyphenyl)-2-methoxybenzoic acid, 95% in lab experiments has a number of advantages. It is a simple and cost-effective method for the synthesis of compounds, and it is also non-toxic and relatively safe to use in lab experiments. Additionally, it is relatively easy to obtain and can be stored for extended periods of time. However, there are some limitations to using 4-(2,5-Dimethoxyphenyl)-2-methoxybenzoic acid, 95% in lab experiments. It is not very soluble in water, and it is also not very stable in the presence of light or heat.

Future Directions

There are a number of potential future directions for the use of 4-(2,5-Dimethoxyphenyl)-2-methoxybenzoic acid, 95% in scientific research. One potential direction is to use it as a biomarker for various physiological processes. Additionally, it could be used as a substrate for enzymes involved in the synthesis of drugs and other compounds. Furthermore, it could be used to study the effects of 4-(2,5-Dimethoxyphenyl)-2-methoxybenzoic acid, 95% on the growth of bacteria and other microorganisms. Finally, it could be used to study the effects of 4-(2,5-Dimethoxyphenyl)-2-methoxybenzoic acid, 95% on inflammation and other physiological processes in humans and other organisms.

Synthesis Methods

4-(2,5-Dimethoxyphenyl)-2-methoxybenzoic acid, 95% can be synthesized from the reaction of 4-bromo-2,5-dimethoxybenzoic acid and 2-methoxybenzoyl chloride in the presence of a base catalyst. The reaction yields a white crystalline solid with a melting point of 163-164°C. The synthesis method is simple and cost-effective.

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)-2-methoxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a substrate for enzymes, such as tyrosinase, and as a biomarker for various physiological processes. It has also been used in the analysis of biological samples, such as proteins and lipids. Additionally, 4-(2,5-Dimethoxyphenyl)-2-methoxybenzoic acid, 95% has been used in the synthesis of drugs and other compounds.

properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-19-11-5-7-14(20-2)13(9-11)10-4-6-12(16(17)18)15(8-10)21-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBUQFJTOVDGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690827
Record name 2',3,5'-Trimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261948-88-2
Record name 2',3,5'-Trimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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